molecular formula C18H19N3OS2 B6062322 (5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6062322
M. Wt: 357.5 g/mol
InChI Key: ISCHQYHWLATBOZ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a pyrrole ring, a thiazolidinone ring, and a dimethylaminophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(5Z)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-11-9-13(10-16-17(22)19-18(23)24-16)12(2)21(11)15-7-5-14(6-8-15)20(3)4/h5-10H,1-4H3,(H,19,22,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHQYHWLATBOZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-sulfanylidene-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    4-Methoxyphenethylamine: A compound with a similar phenethylamine structure.

    Carbonyl Compounds: Compounds with a carbonyl group, such as aldehydes and ketones, which undergo similar reactions.

Uniqueness

(5Z)-5-({1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.